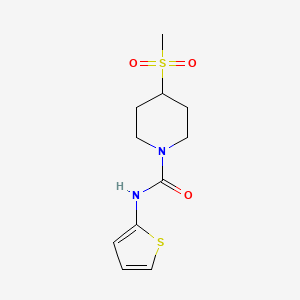
2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has trifluoro and methoxy substituents on the benzene ring, and a pyrazolylpyridinylmethyl group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring, the amide group, and the pyrazolylpyridinylmethyl group. The trifluoro and methoxy substituents on the benzene ring would likely have a significant effect on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoro groups on this compound would likely make it more lipophilic (fat-soluble), while the amide group could form hydrogen bonds, affecting its solubility in water .Scientific Research Applications
Synthesis and Imaging Applications
- The synthesis of related fluorinated benzamide compounds has been explored for potential applications in imaging, particularly in positron emission tomography (PET) imaging for cancer diagnostics. For instance, a study reported the synthesis of a new potential PET agent for imaging of B-Raf(V600E) in cancers, highlighting the relevance of such compounds in developing diagnostic tools for oncology (Wang et al., 2013).
Anti-viral Activity
- Benzamide-based compounds have been synthesized and evaluated for their antiviral activities, particularly against avian influenza virus (H5N1). This suggests potential applications in the development of antiviral agents, underscoring the importance of such chemical structures in medicinal chemistry and pharmacology (Hebishy et al., 2020).
Supramolecular Chemistry
- Studies involving fluorinated compounds have explored their role in forming novel crystal structures through strong hydrogen bonds and weak intermolecular interactions. This highlights the significance of such compounds in supramolecular chemistry and materials science, potentially leading to the development of new materials with specific properties (Wang et al., 2014).
Glucokinase Activation for Diabetes Treatment
- The discovery of benzamide derivatives as potent glucokinase activators for the treatment of type 2 diabetes mellitus indicates the therapeutic potential of related chemical structures in addressing metabolic diseases. Such research contributes to the ongoing search for effective diabetes treatments (Park et al., 2014).
Future Directions
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-14(3-4-24-25)11-5-10(7-22-9-11)8-23-18(26)12-6-13(19)16(21)17(27-2)15(12)20/h3-7,9H,8H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYNSUBPGERGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


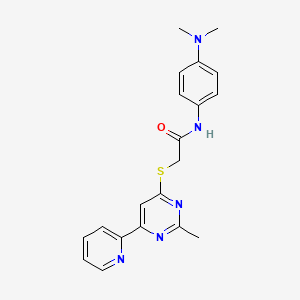

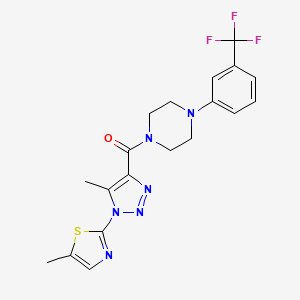
![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)
![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)
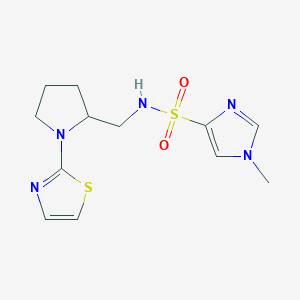
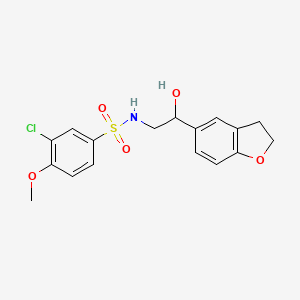
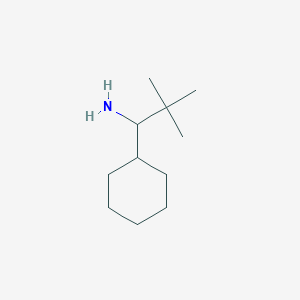
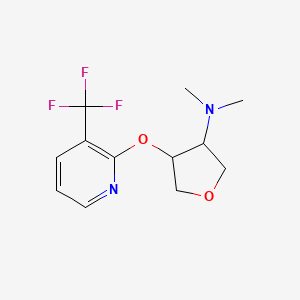

![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
